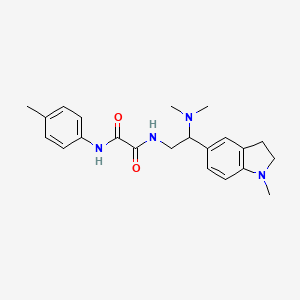![molecular formula C16H10BrNO3 B2965979 3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione CAS No. 1638273-90-1](/img/structure/B2965979.png)
3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione” is a chemical substance with the molecular formula C16H10BrNO3 . It is also known by other names such as “2H-1-Benzopyran-2,4(3H)-dione, 3-[[(4-bromophenyl)amino]methylene]-, (3Z)-” and "(3Z)-3-{[(4-bromophenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione" .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis Methods : Research into compounds structurally similar to 3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione emphasizes innovative synthesis techniques. For instance, the synthesis of novel palladium(II) complexes using coumarin-derived ligands demonstrates a method of integrating such compounds into potentially active biological complexes, offering a square-planar coordination geometry crucial for their activity against cancer cell lines (Budzisz et al., 2004). Similarly, the creation of highly functionalized bis(4H-chromene) derivatives through an isocyanide-based pseudo-five-component reaction reflects the compound's versatility in synthesizing biologically active ring systems (Shaabani et al., 2009).
Structural Analysis : The detailed structural elucidation of these compounds, such as through X-ray diffraction analysis, provides insights into their molecular geometry and potential interaction sites for biological activity. This is evident in studies exploring the crystal structure and biological characterization of novel complexes, which determine how the ligand and its metal complex interact at a molecular level, offering pathways to understand their cytotoxic effects against cancer cell lines (Budzisz et al., 2004).
Potential Biological Activity
Cytotoxicity Against Cancer Cells : The evaluation of novel palladium(II) complexes with coumarin-derived ligands for their cytotoxicity against cancer cell lines reveals significant potential. These complexes have shown lower IC50 values compared to standard drugs like carboplatin, indicating a strong cytotoxic effect which could lead to new therapeutic options (Budzisz et al., 2004).
Synthetic Applications : The ability to synthesize a broad range of biologically active compounds through modifications of the core chromene structure signifies the chemical's utility in drug development. For example, the synthesis of bis(4H-chromene) derivatives with potential biological activity showcases the adaptability of this chemical structure in creating compounds that may possess therapeutic benefits (Shaabani et al., 2009).
Propiedades
IUPAC Name |
3-[(4-bromophenyl)iminomethyl]-4-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3/c17-10-5-7-11(8-6-10)18-9-13-15(19)12-3-1-2-4-14(12)21-16(13)20/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAPZBNQGGGQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

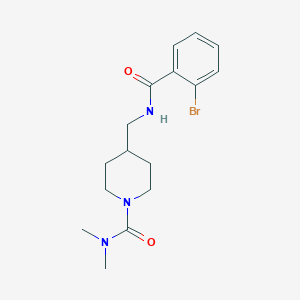
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2965900.png)
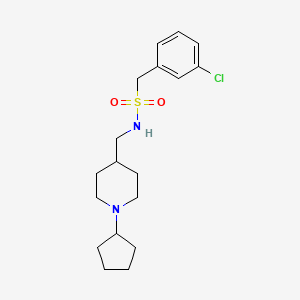
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2965903.png)
![4-(PIPERIDINE-1-SULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE](/img/structure/B2965904.png)
![N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide](/img/structure/B2965906.png)
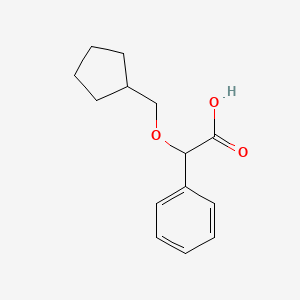
![N-(2-fluorophenyl)-4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2965909.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2965910.png)
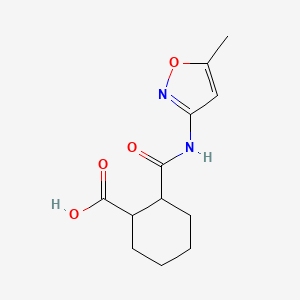
![(4As,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B2965914.png)
